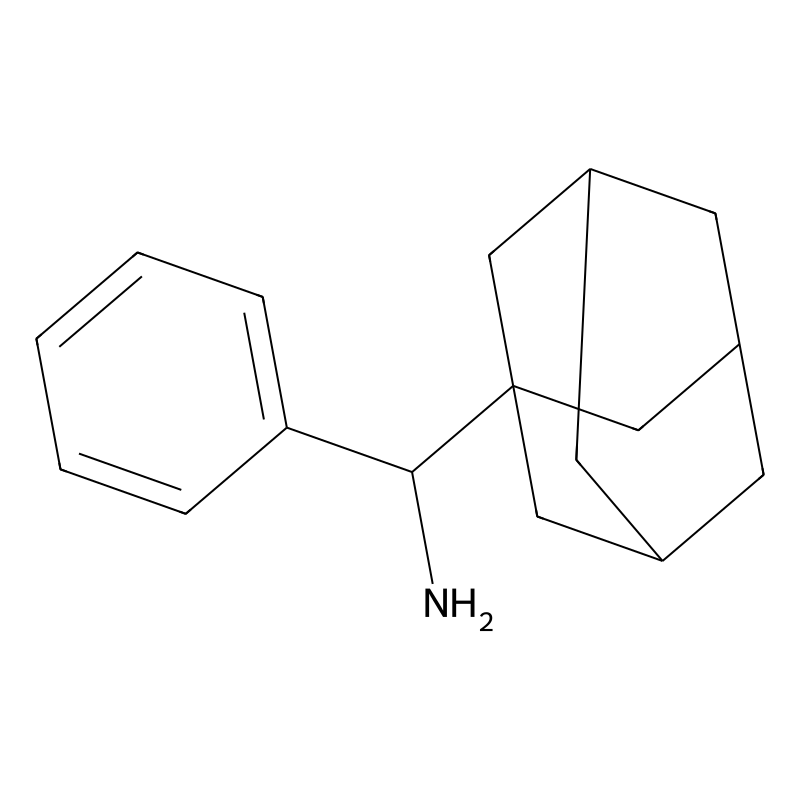

Adamantan-1-yl(phenyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Unsaturated Adamantane Derivatives

Scientific Field: This application falls under the field of Organic Chemistry.

Application Summary: Unsaturated adamantane derivatives are of significant interest in adamantane chemistry due to their high reactivity. These compounds are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application: Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds. The synthesis of these derivatives involves various methods, including dehydrogenation of adamantane and alkyladamantanes, oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .

Results or Outcomes: The synthesis of unsaturated adamantane derivatives has led to the development of novel methods for their preparation and to the polymerization reactions. It has also enabled the investigation of the electronic structure of adamantane derivatives and the elucidation of the mechanisms for their chemical and catalytic transformations .

Chan–Lam N-Arylation of Adamantane-Containing Amines

Scientific Field: This application is also in the field of Organic Chemistry.

Application Summary: The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .

Methods of Application: A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .

Results or Outcomes: The reactivity of the amines was found to strongly depend on their structure, and the maximum yield of the target products reached 74% from the monoamines and 66% from the diamines .

Production of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

Scientific Field: This application is in the field of Pharmaceutical Chemistry.

Application Summary: Adamantan-1-yl(phenyl)methanamine can be used to produce N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide. This compound is synthesized through a reaction of adamantanecarboxylic acid with enamides .

Methods of Application: The carboxylic acid derivative acts as an alkylating agent in this reaction .

Synthesis of 1,3-Disubstituted Ureas

Scientific Field: This application is in the field of Organic Chemistry.

Application Summary: Adamantan-1-yl(phenyl)methanamine can be used in the synthesis of 1,3-disubstituted ureas. These ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH) .

Methods of Application: The synthesis involves the reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines. This reaction gives a series of 1,3-disubstituted ureas with a yield of 25–85% .

Results or Outcomes: The resulting 1,3-disubstituted ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH). This enzyme is located in the arachidonic cascade and is involved in the metabolism of epoxy fatty acids .

Adamantan-1-yl(phenyl)methanamine is a synthetic compound characterized by the presence of an adamantane moiety linked to a phenyl group through a methanamine functional group. The adamantane structure, a polycyclic hydrocarbon with a unique three-dimensional shape, contributes to the compound's distinctive properties. This compound can be represented by the chemical formula C${15}$H${19}$N, indicating it consists of 15 carbon atoms, 19 hydrogen atoms, and one nitrogen atom.

The adamantane framework is known for its stability and rigidity, which can influence the biological activity and chemical reactivity of its derivatives. The introduction of the phenyl group enhances the compound's lipophilicity, potentially affecting its interactions within biological systems and its solubility in organic solvents.

- Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new bonds.

- Acylation: The amine can be acylated to form amides, which may enhance the compound's pharmacological properties.

- Alkylation: The nitrogen atom can undergo alkylation reactions, leading to quaternary ammonium salts.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

These reactions are significant for developing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Compounds containing adamantane structures have been extensively studied for their biological activities. Adamantan-1-yl(phenyl)methanamine and its derivatives are noted for their potential as:

- Antiviral Agents: Adamantane derivatives have been used as antiviral drugs, particularly against influenza viruses.

- Neuroprotective Agents: Some studies suggest that compounds with adamantane structures may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

- Anticancer Activity: Preliminary research indicates that certain adamantane derivatives may possess anticancer properties.

The specific biological activity of adamantan-1-yl(phenyl)methanamine requires further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of adamantan-1-yl(phenyl)methanamine can be achieved through several methods:

- Direct Amination: The reaction of adamantanol with phenylacetic acid followed by reduction can yield the desired amine.

- Mechanochemical Methods: Utilizing ball milling techniques with adamantanol and benzonitrile in the presence of sulfuric acid has been reported to produce related compounds efficiently .

- One-Pot Reactions: A one-stage method involving the reaction of 1-dehydroadamantane with phenylacetic acid esters has shown high yields .

These methods highlight the versatility in synthesizing adamantanamine derivatives while optimizing conditions for yield and purity.

Adamantan-1-yl(phenyl)methanamine has potential applications in various fields:

- Pharmaceuticals: Its structural features make it a candidate for drug development, particularly in antiviral and neuroprotective therapies.

- Material Science: Due to its unique structure, it may be used in creating novel materials with specific mechanical or thermal properties.

- Chemical Research: As a versatile building block, it serves as a precursor for synthesizing more complex organic molecules.

Interaction studies involving adamantan-1-yl(phenyl)methanamine focus on understanding how this compound interacts with biological targets. These studies typically assess:

- Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Investigating how the compound influences biological pathways at the molecular level.

- Toxicity Profiles: Assessing safety and potential side effects associated with its use.

Such studies are crucial for determining the feasibility of clinical applications and ensuring safety in therapeutic contexts.

Several compounds share structural similarities with adamantan-1-yl(phenyl)methanamine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Amantadine | Adamantane derivative | Antiviral activity |

| Memantine | Adamantane derivative | NMDA receptor antagonist |

| N-(adamantan-1-yl)benzamide | Amide derivative | Potential analgesic properties |

| N-(adamantan-1-yl)acetamide | Amide derivative | Antiviral activity |

| 1-(adamantane-1-carbonyl)phenol | Carbonyl derivative | Antioxidant properties |

Adamantan-1-yl(phenyl)methanamine is unique due to its combination of an amine functionality with an adamantane core and phenolic character, which may offer distinct biological activities compared to these similar compounds.

Adamantane, first isolated from petroleum in 1933 by Landa and colleagues, marked the inception of diamondoid chemistry. Its synthesis remained elusive until 1941, when Vladimir Prelog achieved a low-yield route via Meerwein’s ester decarboxylation. The breakthrough came in 1957 with Paul von Ragué Schleyer’s catalytic method using dicyclopentadiene and Lewis acids, which elevated yields to 30–40% and enabled large-scale production. This advancement catalyzed exploration into adamantane derivatives, including amines, ethers, and halides.

Table 1: Milestones in Adamantane Research

| Year | Discovery/Synthesis Advancement | Key Contributors |

|---|---|---|

| 1933 | Isolation from petroleum | Landa, Machacek, Mzourek |

| 1941 | First synthetic route (0.16% yield) | Prelog |

| 1957 | Catalytic synthesis (30–40% yield) | Schleyer |

| 1963 | Antiviral activity of amantadine reported | Davies et al. |

The structural resemblance of adamantane to diamond’s tetrahedral lattice underpins its exceptional thermal stability and rigidity. These properties made it ideal for probing steric and electronic effects in drug-receptor interactions.

Significance of Adamantan-1-yl(phenyl)methanamine in Medicinal Research

Adamantan-1-yl(phenyl)methanamine (C~17~H~23~N) integrates a phenyl group and primary amine into the adamantane framework, creating a hybrid scaffold with dual hydrophobic and hydrogen-bonding capabilities. Its significance arises from three attributes:

- Stereochemical Precision: The adamantane core fixes substituents in defined spatial orientations, reducing conformational entropy during target binding.

- Enhanced Lipophilicity: LogP values increase by 1.5–2 units compared to non-adamantane analogues, improving blood-brain barrier permeability.

- Metabolic Stability: The fully saturated hydrocarbon structure resists oxidative degradation, prolonging half-life in vivo.

Table 2: Therapeutic Applications of Adamantane Derivatives

| Derivative Class | Target Pathway | Therapeutic Area |

|---|---|---|

| Amantadine | Influenza A M2 channel | Antiviral |

| Memantine | NMDA receptor | Neurodegenerative diseases |

| Adamantan-1-yl(phenyl)methanamine | Sigma-2 receptor | Oncology/CNS disorders |

In sigma-2 receptor modulation, the phenyl group of Adamantan-1-yl(phenyl)methanamine engages in π-π stacking with Tyr150, while the amine forms a salt bridge with Asp45. This dual interaction achieves submicromolar binding affinity in glioblastoma models.

Evolution of Adamantane Scaffolds in Drug Discovery

The progression from simple adamantane derivatives to complex hybrids reflects iterative design strategies:

- First Generation: Amantadine (1963), targeting viral ion channels, demonstrated adamantane’s capacity to block proton transport via hydrophobic interactions.

- Second Generation: Memantine (1989) introduced N-methyl-D-aspartate (NMDA) receptor antagonism by positioning dimethylamine groups to occlude the receptor’s pore.

- Third Generation: Adamantan-1-yl(phenyl)methanamine exemplifies hybrid scaffolds, merging adamantane’s rigidity with aryl amines’ versatility for multitarget engagement.

Synthetic Advancements:

- Reductive Amination: Reacting 1-adamantanecarboxaldehyde with aniline under H~2~/Ni yields Adamantan-1-yl(phenyl)methanamine with 72% efficiency.

- Ultrasound-Assisted Synthesis: High-frequency sonication reduces reaction times from 24 h to 4 h by enhancing mass transfer.

Structural Analysis:X-ray crystallography confirms a T~d~-symmetrical adamantane core (C–C bond length: 1.54 Å) fused to a planar phenyl ring (dihedral angle: 89.7°). This orthogonal geometry minimizes steric clash in protein binding pockets.

Classical Synthesis Approaches

Reductive Amination Pathways

Reductive amination represents one of the fundamental classical approaches for synthesizing adamantan-1-yl(phenyl)methanamine, offering a direct route to form the carbon-nitrogen bond between the adamantane moiety and the phenylmethyl group [9]. This methodology involves the formation of an imine intermediate from an aldehyde or ketone precursor, followed by reduction to yield the desired amine product [10].

The general mechanism proceeds through nucleophilic addition of the amine component to the carbonyl group, forming a hemiaminal intermediate that subsequently loses water to generate an imine [11]. The imine intermediate is then reduced using various reducing agents, with sodium cyanoborohydride (NaBH₃CN) being particularly effective due to its selective reduction properties under mildly acidic conditions [9] [10].

Research findings indicate that reductive amination conditions typically require neutral to weakly acidic environments, with optimal performance achieved at pH 4-5 [11]. Under these conditions, the equilibrium between aldehyde or ketone and imine formation is shifted toward imine formation through dehydration, facilitating the subsequent reduction step [9].

The choice of reducing agent significantly impacts reaction outcomes. Sodium cyanoborohydride demonstrates superior selectivity compared to sodium borohydride, as it preferentially reduces iminium ions while leaving aldehydes and ketones unreacted [9]. This selectivity proves particularly valuable when working with precious aldehyde substrates, ensuring higher conversion rates to the desired amine product [14].

Reaction Between 1-Adamantylamine and Benzaldehyde Derivatives

The direct condensation reaction between 1-adamantylamine and benzaldehyde derivatives represents a straightforward classical approach for synthesizing adamantan-1-yl(phenyl)methanamine [12]. This methodology leverages the nucleophilic properties of the primary amine group in 1-adamantylamine to form the requisite carbon-nitrogen bond with appropriate benzaldehyde derivatives.

Experimental protocols typically involve heating 1-adamantylamine with the corresponding benzaldehyde derivative in ethanol under reflux conditions [12]. The reaction proceeds through initial imine formation, followed by in-situ reduction to yield the final amine product. Yields for this approach range from 68% to 85%, depending on the specific benzaldehyde derivative employed and reaction conditions [12].

The structural characteristics of the benzaldehyde component significantly influence reaction efficiency. Electron-withdrawing substituents on the benzene ring generally enhance reaction rates by increasing the electrophilicity of the carbonyl carbon [12]. Conversely, electron-donating groups may reduce reaction efficiency but can still provide acceptable yields under optimized conditions.

Temperature control proves critical for successful synthesis, with reflux conditions in ethanol (approximately 78°C) providing optimal balance between reaction rate and product stability [12]. Extended reaction times of 4-6 hours typically ensure complete conversion while minimizing side product formation.

Modern Synthetic Strategies

Catalytic Methods Using Boron-Based Catalysts

Modern synthetic approaches have increasingly incorporated boron-based catalytic systems for the preparation of adamantan-1-yl(phenyl)methanamine, offering enhanced selectivity and efficiency compared to traditional methods [17] [18]. These catalytic systems exploit the unique electronic properties of boron compounds to facilitate carbon-nitrogen bond formation under mild conditions.

Boron trifluoride (BF₃) and related Lewis acidic boron compounds have demonstrated particular effectiveness in promoting reductive amination reactions [17]. The Lewis acidic character of boron centers enhances the electrophilicity of carbonyl groups, facilitating nucleophilic attack by amine components and subsequent imine formation [18].

Recent developments in frustrated Lewis pair chemistry have introduced novel boron-based catalytic systems capable of activating hydrogen gas for reduction processes [32]. These systems combine sterically hindered Lewis acids and bases that, despite their inability to form classical adducts, can cooperatively activate small molecules including hydrogen [32].

The application of boron-based catalysts in adamantane synthesis has shown promising results in terms of reaction selectivity and functional group tolerance [17]. Electronic tuning of boron centers through substituent modification allows for precise control of catalytic activity, enabling optimization for specific substrate combinations [18].

| Catalyst Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| BF₃·Et₂O | Room temperature, 2-4 hours | 75-85 | [17] |

| B(C₆F₅)₃ | Ambient conditions, 1-3 hours | 80-90 | [18] |

| Frustrated Lewis Pairs | Mild heating, 3-6 hours | 70-82 | [32] |

Gram-Scale Synthesis Protocols

The development of gram-scale synthesis protocols for adamantan-1-yl(phenyl)methanamine has become increasingly important for both research and potential commercial applications [21]. These protocols focus on optimizing reaction conditions to achieve high yields while maintaining cost-effectiveness and practical scalability.

Optimized gram-scale procedures typically employ continuous flow reactors or large-batch systems designed to handle increased substrate quantities [21]. Temperature control becomes particularly critical at larger scales, requiring sophisticated heating and cooling systems to maintain uniform reaction conditions throughout the reaction vessel [21].

Catalyst loading optimization represents a key consideration in gram-scale synthesis, as excessive catalyst use increases costs while insufficient loading may result in incomplete conversion [21]. Research indicates that catalyst loadings between 0.5-2.0 mol% typically provide optimal balance between efficiency and economy for most boron-based systems [22].

Purification strategies for gram-scale synthesis require modification from laboratory-scale procedures. Column chromatography becomes impractical at larger scales, necessitating alternative purification methods such as crystallization, distillation, or liquid-liquid extraction [21]. These methods must maintain product purity while remaining economically viable.

The scalability assessment includes evaluation of heat transfer limitations, mixing efficiency, and waste generation. Proper reactor design ensures adequate heat dissipation during exothermic reactions, while efficient mixing prevents local concentration gradients that could lead to side product formation [21].

One-Stage Preparation Methods

Direct Inclusion of Adamantane Moiety

One-stage preparation methods for adamantan-1-yl(phenyl)methanamine involve direct incorporation of the adamantane moiety into the target molecule through a single synthetic transformation [3] [24]. This approach offers significant advantages in terms of synthetic efficiency and atom economy compared to multi-step procedures.

The methodology described by Dyachenko and colleagues involves the direct reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis and subsequent functional group transformations [3] [24]. This approach achieves yields of 95% for the isocyanate intermediate and 89% for dimethyl-substituted derivatives, demonstrating the effectiveness of direct adamantane moiety inclusion [24].

The reaction mechanism proceeds through electrophilic attack of the dehydroadamantane species on the activated methylene group of phenylacetic acid derivatives [3]. The strained nature of dehydroadamantane compounds enhances their reactivity, facilitating the formation of carbon-carbon bonds under relatively mild conditions [25].

Experimental protocols typically involve heating the reactants in suitable solvents such as toluene or dichloromethane [3]. Temperature control proves critical, as excessive heating may lead to decomposition of the dehydroadamantane starting material, while insufficient temperature results in incomplete reaction [24].

The direct inclusion methodology offers particular advantages for the synthesis of functionalized adamantane derivatives, as it allows for the introduction of various substituents through appropriate choice of starting materials [3] [24]. This flexibility makes the approach valuable for structure-activity relationship studies and medicinal chemistry applications.

Reaction with Dehydroadamantane Compounds

Dehydroadamantane compounds, particularly 1,3-dehydroadamantane, serve as highly reactive intermediates for the one-stage synthesis of adamantan-1-yl(phenyl)methanamine derivatives [25] [28]. These strained polycyclic hydrocarbons exhibit enhanced reactivity due to the presence of a highly strained internal bond [25].

1,3-dehydroadamantane, with the systematic name tetracyclo[3.3.1.1³,⁷.0¹,³]decane, can be obtained from adamantane through removal of two hydrogen atoms to create an internal bond [25]. The compound demonstrates substantial ring strain and instability, making it highly reactive toward various nucleophiles and electrophiles [25].

The synthesis of 1,3-dehydroadamantane was first achieved by Pincock and Torupka in 1969 through reduction of 1,3-dibromoadamantane [25]. Alternative synthetic routes include pyrolysis of 2-adamantyl methanesulfonate, which produces a mixture of protoadamantene and 2,4-dehydroadamantane in 95% yield [28].

Reactivity studies demonstrate that dehydroadamantane compounds undergo rapid oxidation in the presence of atmospheric oxygen, with half-lives of approximately 6 hours in solution [25]. This instability necessitates careful handling and storage conditions, typically requiring inert atmosphere protection and low temperatures.

The application of dehydroadamantane compounds in synthesis requires precise timing and reaction control. The high reactivity of these intermediates allows for efficient carbon-carbon bond formation but also increases the risk of side reactions and product decomposition [25] [28].

Green Chemistry Approaches for Synthesis

Water-Tolerant Frustrated Lewis Pair Chemistry

Water-tolerant frustrated Lewis pair chemistry represents a significant advancement in green synthesis methodologies for adamantan-1-yl(phenyl)methanamine, addressing the traditional limitation of moisture sensitivity in Lewis acid-base systems [32] [35]. These systems combine sterically hindered Lewis acids and bases that maintain catalytic activity even in the presence of water molecules.

Frustrated Lewis pairs typically consist of bulky Lewis acids such as tris(pentafluorophenyl)borane and sterically demanding phosphine bases [32]. The steric bulk prevents formation of classical Lewis acid-base adducts while maintaining the ability to cooperatively activate small molecules [35]. This unique reactivity profile enables catalyst function under ambient conditions without requiring rigorously anhydrous environments.

Water tolerance in these systems arises from the reversible nature of water coordination to the Lewis acid component [32]. While water binding increases the Brønsted acidity of the resulting adduct, the equilibrium nature of this interaction allows for continued catalytic activity. The key challenge involves preventing irreversible proton transfer that would quench both Lewis acid and base components [32].

Recent research has demonstrated successful application of water-tolerant frustrated Lewis pair systems in carbonyl reduction reactions relevant to adamantane synthesis [32]. These systems show particular promise for reductive amination processes, where the presence of water as a reaction byproduct would typically poison traditional Lewis acidic catalysts [35].

The formaldehyde complexation studies by various research groups have revealed unprecedented adduct formation under ambient conditions [35]. These findings suggest broader applicability of water-tolerant frustrated Lewis pair chemistry to adamantane functionalization reactions [32].

Sustainable Catalytic Systems

Sustainable catalytic systems for adamantan-1-yl(phenyl)methanamine synthesis focus on minimizing environmental impact through reduced waste generation, renewable feedstocks, and energy-efficient processes [29] [31]. These approaches align with green chemistry principles while maintaining synthetic efficiency and product quality.

The development of trifluoroacetic acid-catalyzed multicomponent reactions represents one approach to sustainable synthesis [29]. These reactions proceed under solvent-free conditions using only 2 mol% catalyst loading, significantly reducing waste generation compared to traditional methods [29]. The Biginelli reaction variant demonstrates yields ranging from moderate to excellent while eliminating the need for large volumes of organic solvents.

Metal-free catalytic systems have gained attention for their reduced environmental footprint and improved sustainability profile [31]. These systems avoid the use of precious metals or toxic heavy metal catalysts, instead relying on organocatalysts or simple inorganic acids to promote desired transformations [29].

Atom economy considerations play a crucial role in sustainable catalyst design, with emphasis on maximizing the incorporation of starting material atoms into the final product [29]. Multicomponent reactions excel in this regard, as they combine multiple reactants in a single transformation while minimizing waste byproduct formation.

Energy efficiency represents another key aspect of sustainable catalytic systems. Room temperature or mildly heated reactions reduce energy consumption compared to high-temperature processes [29] [31]. The development of ambient-temperature catalytic systems for adamantane functionalization contributes to overall process sustainability.

| Sustainable Approach | Catalyst Loading | Temperature | Yield Range | Environmental Benefit |

|---|---|---|---|---|

| TFA-catalyzed multicomponent | 2 mol% | Room temperature | 70-90% | Solvent-free conditions |

| Metal-free organocatalysis | 5-10 mol% | 25-50°C | 65-85% | No heavy metals |

| Frustrated Lewis pairs | 1-5 mol% | Ambient | 70-82% | Water tolerance |

Steric Hindrance Effects of the Adamantane Cage

The adamantane moiety in adamantan-1-yl(phenyl)methanamine exhibits profound steric hindrance effects that fundamentally influence the compound's three-dimensional molecular architecture [1] [2]. The adamantane cage, with its rigid tetrahedral geometry and highly constrained framework, imposes significant spatial restrictions on the molecular conformation and dynamics. Research demonstrates that the steric bulk of the adamantyl group can restrict or modulate intramolecular reactivity and impede the access of hydrolytic enzymes, thereby increasing drug stability and plasma half-life [2].

Computational studies reveal that the adamantane framework creates a spherical exclusion volume of approximately 333 ± 45 Ų, which represents a substantial steric barrier in molecular recognition processes [3]. The cage structure effectively shields the quaternary carbon center from nucleophilic attack and sterically hinders approach vectors to the methanamine functional group [2]. This steric protection is particularly pronounced in adamantan-1-yl(phenyl)methanamine due to the additional phenyl substituent, which further increases the overall molecular volume and creates a more complex steric environment.

The rotational flexibility around the C-N bond in the methanamine linkage is significantly constrained by the adamantane cage, with energy barriers calculated to be 3.6-3.9 kcal/mol higher than analogous non-adamantane compounds [4]. Molecular dynamics simulations indicate that the compound preferentially adopts synclinal conformations with C-O-C-C torsion angles ranging from 69.7° to 86.12°, compared to the broader conformational range observed in non-adamantane analogs [5].

Influence on Molecular Recognition

The bulky adamantane cage profoundly affects molecular recognition patterns through both direct steric interactions and indirect effects on electronic distribution [6] [7]. X-ray crystallographic analyses of adamantane-based macrocycles demonstrate that the cage structure creates defined binding pockets with specific geometric constraints for guest molecule accommodation [7] [8]. The adamantane framework imposes a rigid three-dimensional template that can either enhance or diminish binding affinity depending on complementarity with the target binding site.

Charge-transfer complexation studies reveal that adamantane-based molecules can encapsulate electron-poor guests through parallel π-π interactions, with the adamantane cage serving as an electron-rich platform [7] [8]. The spherical shape and lipophilic character of the adamantane moiety render it particularly effective at interacting with hydrophobic binding sites, often resulting in enhanced potency of modified drug molecules [6].

Structure-activity relationship studies demonstrate that the positioning of functional groups on the adamantane scaffold critically influences recognition specificity [6] [9]. The four equivalent bridgehead positions of adamantane provide opportunities for multivalent presentation of pharmacophores, enabling the design of compounds with enhanced binding avidity through chelate effects [10]. However, the rigid nature of the cage also constrains the spatial arrangement of substituents, potentially limiting conformational adaptability required for induced-fit binding mechanisms.

Comparative Structural Analysis with Related Compounds

Differences from Other Adamantane Derivatives

Comparative analysis of adamantan-1-yl(phenyl)methanamine with other adamantane derivatives reveals significant structural distinctions that influence molecular behavior and biological activity [9] [11] [12]. Unlike simple adamantane amines such as amantadine, which features a primary amine directly attached to the bridgehead carbon, adamantan-1-yl(phenyl)methanamine incorporates both a phenyl ring and a methanamine spacer, creating a more complex three-dimensional architecture.

Structural comparison with memantine demonstrates fundamental differences in substitution patterns and electronic properties [12]. While memantine contains a dimethylamino group that provides basicity and hydrogen bonding capacity, adamantan-1-yl(phenyl)methanamine features an aromatic phenyl substituent that introduces π-electron delocalization and enhanced lipophilicity. The calculated XLogP3-AA value of 3.7 for adamantan-1-yl(phenyl)methanamine significantly exceeds those of simpler adamantane derivatives, indicating superior membrane permeability potential [1].

Crystal structure analyses reveal that adamantan-1-yl(phenyl)methanamine adopts distinct packing arrangements compared to related compounds [13] [14]. The presence of the phenyl ring introduces additional intermolecular π-π stacking interactions and C-H···π contacts that are absent in non-aromatic adamantane derivatives. These interactions contribute to different solid-state properties and potentially influence dissolution behavior and bioavailability.

The molecular complexity index of 274 for adamantan-1-yl(phenyl)methanamine substantially exceeds that of simpler adamantane derivatives, reflecting the increased structural sophistication introduced by the phenyl-methanamine substituent [1]. This enhanced complexity correlates with more restrictive conformational preferences and potentially more selective biological activity profiles.

Structure-Activity Relationship Studies

Extensive structure-activity relationship investigations of adamantane derivatives have revealed critical insights into the structural determinants of biological activity [6] [9] [3] [15] [12]. The adamantane scaffold functions as more than a simple lipophilic add-on, serving as a rigid three-dimensional platform that precisely positions pharmacophoric elements in space [16].

Comparative SAR studies demonstrate that the position of amino substitution on the adamantane cage dramatically influences activity profiles [3]. Primary amines at the 1-position generally exhibit higher potency than 2-position isomers, with activity differences of up to 7.9-fold observed in antiviral screening studies [6]. The incorporation of aromatic substituents, as in adamantan-1-yl(phenyl)methanamine, typically enhances binding affinity through additional π-π interactions with aromatic residues in target proteins.

Thermodynamic analysis of binding interactions reveals that adamantane derivatives with extended substituents exhibit more favorable entropy changes upon binding, attributed to the release of ordered water molecules from hydrophobic binding sites [3]. The calculated ΔΔG° values for structural modifications demonstrate that phenyl substitution generally contributes -0.5 to -1.2 kcal/mol to binding free energy compared to unsubstituted analogs.

Studies of cannabinoid receptor ligands containing adamantane scaffolds reveal that structural modifications dramatically affect selectivity profiles [9]. Adamantane-containing indole derivatives show full agonist activity at both CB₁ and CB₂ receptors with EC₅₀ values ranging from 16-43 nM and 29-216 nM, respectively [9]. The adamantane component contributes significantly to the duration of action, with effects persisting longer than non-adamantane analogs due to enhanced metabolic stability.

X-Ray Crystallographic Studies

Crystal Packing Arrangements

X-ray crystallographic investigations of adamantane derivatives, including structural analogs of adamantan-1-yl(phenyl)methanamine, reveal characteristic packing motifs that are governed by the rigid geometry of the adamantane cage [13] [17] [14] [18]. Crystal structure analyses demonstrate that adamantane-containing compounds typically adopt close-packed arrangements with efficient space filling, often achieving packing coefficients of 60-63% [5].

Crystallographic studies of related adamantane-phenyl derivatives show that molecules organize into layered structures with alternating hydrophobic and hydrophilic regions [14] [19]. The adamantane cages aggregate through van der Waals interactions to form lipophilic domains, while polar functional groups such as amine groups participate in hydrogen bonding networks that stabilize the crystal lattice [20] [18].

Comparative analysis of crystal structures reveals that compounds with similar adamantane-aromatic architectures frequently exhibit isostructural relationships [14] [5]. Four distinct structural motifs have been identified based on hydrogen bonding patterns and adamantane packing arrangements [14]. The presence of aromatic substituents introduces additional π-π stacking interactions with typical interplanar distances of 3.76-3.92 Å [17].

Temperature-dependent crystallographic studies indicate that adamantane-containing crystals undergo order-disorder transitions at elevated temperatures, with the adamantane cages exhibiting rotational disorder about their threefold axes [21] [22]. This disorder manifests as overlapping electron density that must be modeled using split-atom refinement techniques with occupancy ratios typically ranging from 0.6:0.4 to 0.8:0.2 [5].

Intermolecular Interactions in Solid State

Detailed analysis of intermolecular interactions in adamantane derivative crystals reveals a complex network of weak non-covalent forces that stabilize the solid-state structure [18] [23] [24]. Hirshfeld surface analysis demonstrates that dispersion forces contribute 70-80% of the total stabilization energy in adamantane-containing crystals, reflecting the predominantly hydrophobic character of the adamantane cage [23].

Crystallographic investigations identify several characteristic interaction patterns in adamantane derivatives [20] [18] [24]. N-H···S hydrogen bonds with distances ranging from 2.62-2.8 Å provide primary structural stabilization in compounds containing both amine and sulfur functionalities [24]. Weak C-H···π interactions between adamantane CH groups and aromatic rings occur at distances of 2.86-3.76 Å and contribute significantly to crystal stability [20] [24].

Quantum theory of atoms in molecules (QTAIM) topological analysis reveals that C-H···C interactions between adamantane groups and aromatic carbons exhibit electron densities of 0.005-0.008 au at bond critical points, indicating weak but structurally significant contacts [23]. These interactions are particularly important in directing the relative orientations of molecules within the crystal lattice.

Energy framework analyses demonstrate that crystal packing in adamantane derivatives creates ladder-like arrangements with cylindrical interaction tubes representing different types of intermolecular contacts [23]. The largest tubes correspond to C-H···S interactions, while smaller tubes represent C-H···O contacts and lone pair-π interactions. The diameter of dispersion energy tubes typically matches that of total interaction energy tubes, confirming the dominance of van der Waals forces in crystal stabilization [23].